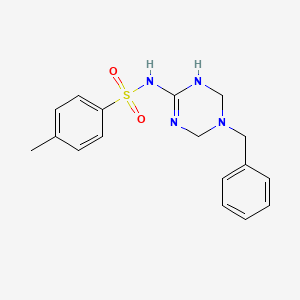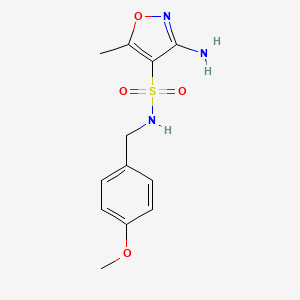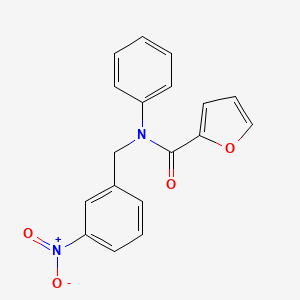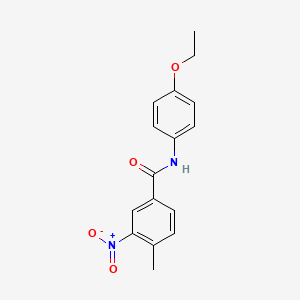![molecular formula C17H15N3O5 B5557627 N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenylpropanamide](/img/structure/B5557627.png)
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenylpropanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring with a nitro group, a phenylpropanamide moiety, and a methyleneamino linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenylpropanamide typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 3-phenylpropanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acidic or basic reagents, and the reaction is often performed in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring and phenylpropanamide moiety may also contribute to the compound’s activity by binding to specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-indole-3-carboxamide
- N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]furan-2-carboxamide
- N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyridine-3-carboxamide
Uniqueness
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenylpropanamide is unique due to its specific combination of functional groups and structural features. The presence of the benzodioxole ring with a nitro group, along with the methyleneamino linkage and phenylpropanamide moiety, distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c21-17(7-6-12-4-2-1-3-5-12)19-18-10-13-8-15-16(25-11-24-15)9-14(13)20(22)23/h1-5,8-10H,6-7,11H2,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFRRUQBMGHZCR-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Diethylamino)methyl]-2,6,8-trimethylquinolin-4-ol](/img/structure/B5557551.png)
![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide](/img/structure/B5557563.png)

![11-(2,4-Difluorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5557583.png)


![N-[(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)
![(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)

